molecular formula C9H9NO4S B3060699 Methyl 2-[(4-nitrophenyl)sulfanyl]acetate CAS No. 6625-35-0

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate

Cat. No.: B3060699
CAS No.: 6625-35-0
M. Wt: 227.24 g/mol
InChI Key: QYSYXPHEBMMRHB-UHFFFAOYSA-N
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Description

“Methyl 2-[(4-nitrophenyl)sulfanyl]acetate”, also known as “Methyl 4-nitrophenylthioacetate” or “Methyl p-nitrophenylthioacetate”, is a yellow crystalline compound with the molecular formula C9H9NO4S. It has a molecular weight of 227.23 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)CSC1=CC=C(C=C1)N+=O . This indicates that the compound contains a methyl ester group (COC=O), a sulfanyl group (CSC), and a nitro group (N+=O) attached to a phenyl ring (C1=CC=C(C=C1)).

Scientific Research Applications

Synthesis and Antimalarial Activity

Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and its derivatives have been studied for their synthesis and potential antimalarial activities. A series of compounds synthesized from substituted 1-phenyl-2-propanones, proceeding through various derivatives, demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies suggest the potential of this compound derivatives in antimalarial drug development (Werbel et al., 1986).

Evaluation Against Leishmaniasis

Research on nitroimidazole-sulfanyl ethyl derivatives, related to this compound, has shown promising biological properties against Leishmania species, which cause cutaneous leishmaniasis. In vitro and in vivo evaluations indicated significant activity against Leishmania braziliensis and Leishmania mexicana, suggesting a potential application of this compound derivatives in treating cutaneous leishmaniasis (Blanco et al., 2021).

Metabolite Identification and Toxicity Studies

Studies on the urinary excretion of metabolites from related compounds, such as methyl parathion, have provided insights into the metabolism and potential toxicity of this compound derivatives. Understanding the metabolic pathways and excretion of these compounds is crucial for assessing their safety and environmental impact (Abu-Qare et al., 2000).

Safety and Hazards

“Methyl 2-[(4-nitrophenyl)sulfanyl]acetate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYXPHEBMMRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984761
Record name Methyl [(4-nitrophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-35-0
Record name (4-Nitrophenyl)thio acetic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52409
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl [(4-nitrophenyl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-NITROPHENYL)THIO ACETIC ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6ECC7LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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